3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one
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Overview
Description
3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one can be achieved through several methods. One notable approach involves a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method utilizes a catalysis system of copper (II) and bisoxazoline (Cu(II)/BOX) to efficiently construct the spirocyclic structure from substituted benzoquinones and allylic alcohols . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for 3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one are not extensively documented, the principles of scalable organic synthesis can be applied. This includes optimizing reaction conditions for large-scale production, utilizing continuous flow reactors, and ensuring the availability of starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure, potentially leading to the formation of different stereoisomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzofuran ring.
Scientific Research Applications
3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds, which are of interest in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the biological activity of spirocyclic structures and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved in its mechanism of action can include inhibition of cell mitosis and interference with microtubule function .
Comparison with Similar Compounds
Similar Compounds
Griseofulvin: A well-known antifungal agent with a similar spirocyclic structure.
Spiroannulated Benzofuranones: These compounds share the spirocyclic benzofuran core and exhibit various biological activities.
Uniqueness
3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C13H14O2/c14-11-5-7-13(8-6-11)9-10-3-1-2-4-12(10)15-13/h1-4H,5-9H2 |
InChI Key |
BJNKDIZEHHTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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